1,2-Bis(2-bromophenyl)ethane-1,2-diol
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Overview
Description
1,2-Bis(2-bromophenyl)ethane-1,2-diol is an organic compound with the molecular formula C14H12Br2O2. It is characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-bromophenyl)ethane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of 2-bromobenzaldehyde, followed by a reaction with ethylene glycol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
1,2-Bis(2-bromophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-bromophenyl)ethane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, while the diol groups can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-bromophenyl)ethane: Similar structure but with bromine atoms at different positions.
1,2-Bis(2-chlorophenyl)ethane-1,2-diol: Similar structure with chlorine instead of bromine.
Ethane-1,2-diol: Lacks the bromophenyl groups, making it less reactive in certain contexts.
Uniqueness
1,2-Bis(2-bromophenyl)ethane-1,2-diol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring precise molecular recognition and binding .
Properties
CAS No. |
172164-00-0 |
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Molecular Formula |
C14H12Br2O2 |
Molecular Weight |
372.05 g/mol |
IUPAC Name |
1,2-bis(2-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Br2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H |
InChI Key |
UYASGXONBMEGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)O)O)Br |
Origin of Product |
United States |
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